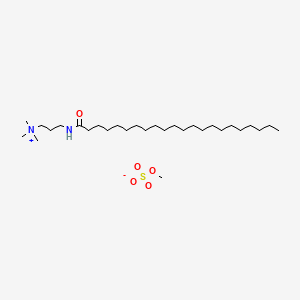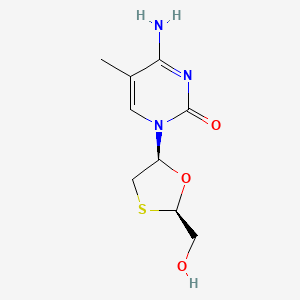
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structure:
- It belongs to the class of nucleoside analogs and has antiviral properties.
- Specifically, it inhibits reverse transcriptase enzymes, making it effective against HIV-1 and Hepatitis B viruses .
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: [(2R, cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathilan-5-yl]-(1H)-pyrimidin-2-one]
.Vorbereitungsmethoden
- The synthetic route for this compound involves several steps, including cyclization and functional group transformations.
- Unfortunately, specific reaction conditions are not readily available in the literature.
- Industrial production methods likely involve large-scale synthesis with optimized conditions.
Analyse Chemischer Reaktionen
Oxidation: The compound may undergo oxidation reactions, but details are scarce.
Reduction: Reduction reactions could potentially modify the oxathiolane ring or the pyrimidinone moiety.
Substitution: Substitution reactions may occur at the amino group or other functional groups.
Common Reagents: These would include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The products would depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Medicine: As an antiviral, it has applications in treating HIV-1 and Hepatitis B infections.
Chemistry: Researchers study its reactivity and use it as a model compound.
Biology: It may serve as a tool to investigate nucleoside metabolism.
Wirkmechanismus
- The compound inhibits reverse transcriptase enzymes by acting as a nucleoside analog.
- It competes with natural nucleosides during viral replication, leading to chain termination in the viral DNA.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other nucleoside analogs like 2’-3’-Dideoxy-5-azacytidine and related derivatives .
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: is unique due to its specific oxathiolane ring and pyrimidinone structure.
Eigenschaften
CAS-Nummer |
145986-24-9 |
|---|---|
Molekularformel |
C9H13N3O3S |
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7+/m0/s1 |
InChI-Schlüssel |
ZQVQEBGUQLDSPM-NKWVEPMBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@@H]2CS[C@@H](O2)CO |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2CSC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




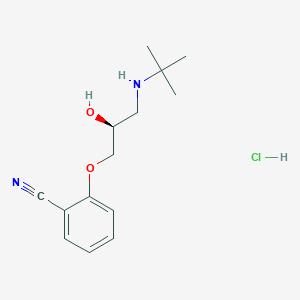


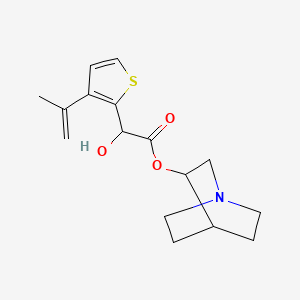
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
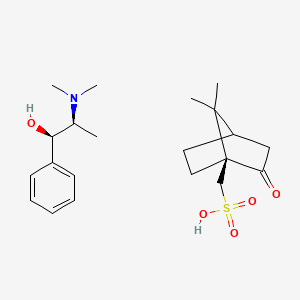
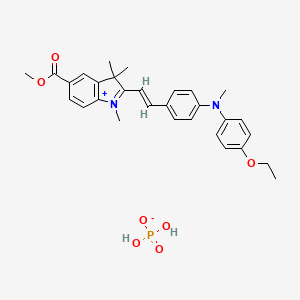
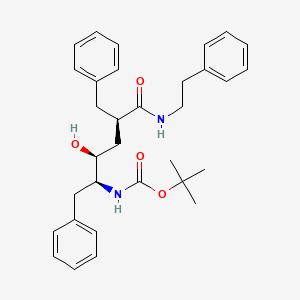
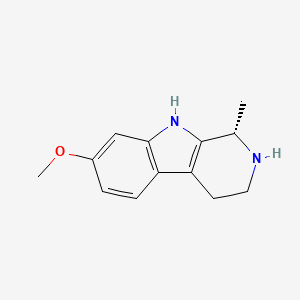
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

